molecular formula C10H11NO2 B12872699 (Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one

(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one

Cat. No.: B12872699
M. Wt: 177.20 g/mol
InChI Key: IFBKODGEMHZPBP-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a heterocyclic compound featuring a fused benzoxazolone core with a (Z)-configured propenyl substituent at the 2-position. The (Z)-propenyl group introduces stereochemical specificity, which may influence molecular interactions in biological or chemical systems. This compound has been studied in contexts ranging from agrochemical metabolites (e.g., clethodim derivatives) to synthetic intermediates for pharmaceuticals .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-[(Z)-prop-1-enyl]-6,7-dihydro-5H-1,3-benzoxazol-4-one

InChI

InChI=1S/C10H11NO2/c1-2-4-9-11-10-7(12)5-3-6-8(10)13-9/h2,4H,3,5-6H2,1H3/b4-2-

InChI Key

IFBKODGEMHZPBP-RQOWECAXSA-N

Isomeric SMILES

C/C=C\C1=NC2=C(O1)CCCC2=O

Canonical SMILES

CC=CC1=NC2=C(O1)CCCC2=O

Origin of Product

United States

Preparation Methods

The synthesis of (Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one can be achieved through several synthetic routes. One common method involves the direct C2-addition of 5H-oxazol-4-ones to γ-keto-α,β-unsaturated esters, catalyzed by a chiral squaramide . This reaction yields highly functionalized γ-keto esters bearing a C2-oxazolone at the α-position with excellent stereoselectivities (d.r. > 20:1 and up to 98% ee) . Another method involves the Michael addition of 5H-oxazol-4-ones to α,β-unsaturated ketones, catalyzed by a bifunctional organocatalyst . These methods provide efficient and stereoselective routes to the desired compound.

Chemical Reactions Analysis

(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Clethodim Oxazole Sulfone and Sulfoxide

Structural Similarities :

  • Both metabolites retain the 6,7-dihydrobenzo[d]oxazol-4(5H)-one core.
  • Substituents differ: clethodim sulfone has a 2-(ethylsulfonyl)propyl group, while the sulfoxide has a 2-(ethylsulfinyl)propyl group at the 6-position .

Functional Differences :

  • The sulfoxide, structurally analogous, lacks specific toxicological data but is presumed similar .
  • Applications : These compounds highlight the dihydrobenzoxazolone core’s relevance in agrochemicals, where substituents dictate environmental persistence and toxicity profiles.

6-(2,4-Dimethylphenyl)-2-ethyl-dihydrobenzoxazolone (Compound 5)

Structural Similarities :

  • Shares the dihydrobenzoxazolone core.
  • Substituents: A 2-ethyl group and a 6-(2,4-dimethylphenyl) group .

Functional Differences :

  • Synthesis : Prepared via reflux of cyclohexane-1,3-dione derivatives, followed by reverse-phase HPLC purification (47% yield), indicating shared synthetic challenges with the target compound .
  • Applications : Studied in neurological research (e.g., metabotropic glutamate receptor modulation), suggesting the core’s versatility in drug discovery.

Dihydrobenzoisothiazole Derivatives (Compounds 1 and 2)

Structural Similarities :

  • Replace the oxazole oxygen with sulfur (isothiazole core).
  • Feature (Z)-propenyl-bis(hydroxylamine) substituents .

Functional Differences :

  • Bioactivity : Demonstrated high binding affinities (−8.7 and −8.5 kcal/mol) to mosquito trehalase, outperforming the control ligand (−6.3 kcal/mol). The sulfur atom may enhance hydrophobic interactions in enzyme binding .
  • Applications: Potential insecticides, illustrating how heteroatom substitution (S vs. O) can optimize target specificity.

6,7-Dihydrobenzo[c]isoxazol-4(5H)-one Oxime Derivatives

Structural Similarities :

  • Isoxazolone core instead of oxazole.
  • Oxime substituents at the 4-position .

Functional Differences :

  • Synthesis : Formed via reactions with hydroxylamine hydrochloride, emphasizing the role of nucleophilic additions in modifying the core.
  • Applications : Evaluated for anticancer activity, suggesting that oxime groups may enhance hydrogen-bonding capacity and solubility compared to alkenyl substituents .

Cephalosporin Antibiotic with (Z)-Propenyl Group

Structural Similarities :

  • Contains a (Z)-propenyl group in a bicyclic β-lactam framework .

Functional Differences :

  • Bioactivity : The (Z)-configuration is critical for antimicrobial activity, likely influencing binding to bacterial penicillin-binding proteins. This underscores the stereochemical importance of the propenyl group in diverse bioactive molecules .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Bioactivity/Application Key Reference
Target Compound Dihydrobenzoxazolone (Z)-Propenyl Understudied; agrochemical metabolite N/A
Clethodim Oxazole Sulfone Dihydrobenzoxazolone 6-(ethylsulfonyl)propyl Agrochemical metabolite
Compound 5 Dihydrobenzoxazolone 2-ethyl, 6-(2,4-dimethylphenyl) Neurological research
Dihydrobenzoisothiazole (Compound 1) Dihydrobenzoisothiazole (Z)-Propenyl-bis(hydroxylamine) Insecticide candidate
Dihydrobenzoisoxazolone Oxime Dihydrobenzoisoxazolone Oxime Anticancer research
Cephalosporin Derivative Bicyclic β-lactam (Z)-Propenyl Antibacterial

Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Effects: The (Z)-propenyl group enhances stereospecific interactions in both antimicrobials (cephalosporin) and agrochemicals (clethodim metabolites). Ethylsulfonyl/sulfinyl groups in clethodim derivatives increase environmental stability but introduce genotoxicity risks .
  • Heteroatom Impact : Replacing oxygen with sulfur (isothiazole vs. oxazole) improves binding affinity in trehalase inhibitors, likely due to enhanced hydrophobic interactions .
  • Synthetic Challenges : HPLC purification and reflux conditions are common for dihydrobenzoxazolone derivatives, reflecting their synthetic complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.